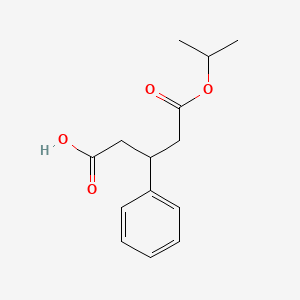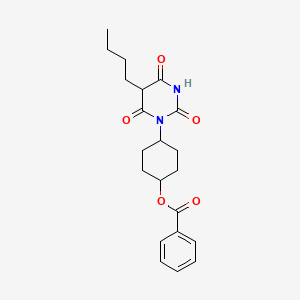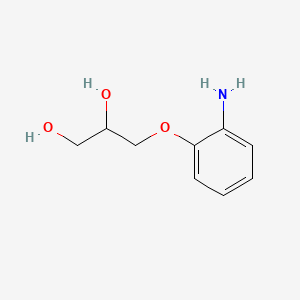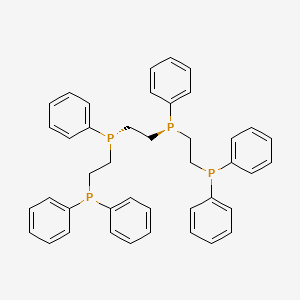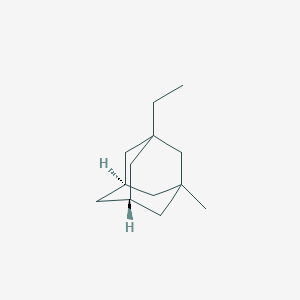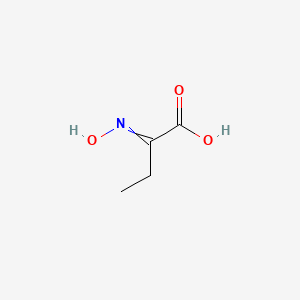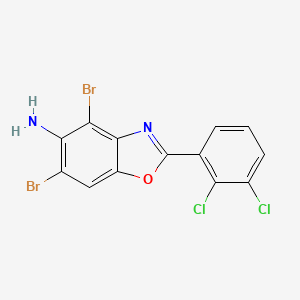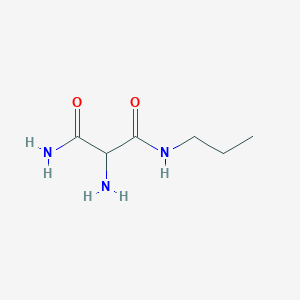
Methyl-(6-methylpyridazin-3-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(6-methylpyridazin-3-yl)cyanamide is a compound that belongs to the class of pyridazine derivatives. The presence of the cyanamide group in this compound adds to its chemical versatility, making it a valuable subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridazin-3-amine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group.
Another approach involves the use of alkyl cyanoacetates in the presence of a suitable catalyst. This method offers good yields and functional group compatibility, making it a preferred choice for industrial production .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl-(6-methylpyridazin-3-yl)cyanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base and a suitable solvent.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl-(6-methylpyridazin-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to various physiological effects . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridazin-3-amine: A precursor in the synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide with similar pharmacological properties.
Pyridazinone Derivatives: Compounds with a pyridazine core structure that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Cyanamide Derivatives:
Uniqueness
This compound stands out due to its unique combination of the pyridazine and cyanamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and functional materials .
Properties
CAS No. |
219930-68-4 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
methyl-(6-methylpyridazin-3-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-6-3-4-7(10-9-6)11(2)5-8/h3-4H,1-2H3 |
InChI Key |
AHEXPMFTMZVENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
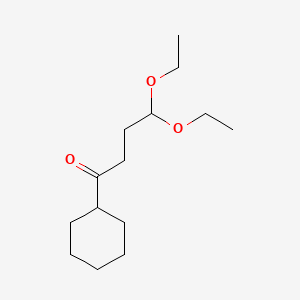
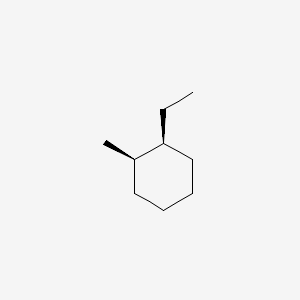
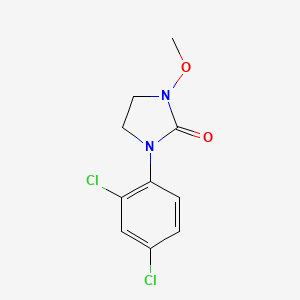
![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
